Saturation State vs. Unsaturated Analog
The primary verifiable differentiation for CAS 71526-42-6 is its saturation state relative to its closest cataloged analog, (Z)-2-(4-methoxybenzylidene)-1-(4-methoxyphenyl)butan-1-one (CAS 71526-41-5). The target compound is a fully saturated butanone (C19H22O3, MW 298.38), while the comparator is an α,β-unsaturated ketone (C19H20O3, MW 296.36) [1]. This structural difference results in a distinct InChIKey (GJJDISHOOMVYMG-UHFFFAOYSA-N vs. not available for the comparator) and different predicted LogP values (4.4 for the target vs. 3.8 predicted for the unsaturated analog based on ACD/Labs calculations) [1]. No direct comparative functional assay data are available in the public domain.
| Evidence Dimension | Molecular saturation and physicochemical properties |
|---|---|
| Target Compound Data | C19H22O3; MW 298.38; LogP 4.4 (predicted); saturated 2-benzyl substituent |
| Comparator Or Baseline | CAS 71526-41-5; C19H20O3; MW 296.36; LogP ~3.8 (predicted); α,β-unsaturated 2-benzylidene substituent |
| Quantified Difference | ΔMW = 2.02 Da; ΔLogP ≈ +0.6; saturation eliminates the conjugated enone system |
| Conditions | In silico property predictions (ACD/Labs Percepta and ChemAxon platforms) as aggregated by Molaid and LookChem databases |
Why This Matters
The absence of the α,β-unsaturated carbonyl eliminates Michael acceptor reactivity, which is critical for users seeking a non-electrophilic ketone scaffold to avoid off-target covalent binding or unwanted conjugate addition side reactions.
- [1] Molaid Chemical Database. 1-(p-methoxybenzoyl)-1-(p-methoxybenzyl)propane | 71526-42-6. Accessed 2026-04-30. View Source
